molecular formula C24H19NO4 B1679934 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate CAS No. 114932-60-4

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

Cat. No. B1679934
M. Wt: 385.4 g/mol
InChI Key: YBNMDCCMCLUHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is an amine-reactive ester . It has been used to coat carbon nanotube-based biosensors for the capture of antibodies and proteins .


Synthesis Analysis

While specific synthesis methods for “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” were not found, similar compounds have been synthesized through coupling reactions of commercially available Boc-d-alanine or Boc-l-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent .


Molecular Structure Analysis

The molecular formula of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is C24H19NO4 . The InChI code is InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate” is 385.4 g/mol . It has a λmax at 234, 243, 265, 276, 326, 342 nm . The compound is a solid at room temperature .

Scientific Research Applications

Spin-Transition Properties

One study focused on the spin-transition properties of pyrene-decorated 2,6-bispyrazolylpyridine based Fe(II) complexes. The researchers found that the nature of pyrene substitution significantly influenced the spin-transition behavior of these complexes. In one compound, the high spin state was blocked due to intermolecular π-π stacking, whereas in others, flexible chains allowed for reversible spin transitions. This indicates potential applications in materials science and molecular electronics (González-Prieto et al., 2011).

Optical Gating of Synthetic Ion Channels

Another study demonstrated the use of a related compound, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, for optical gating in nanofluidic devices. The researchers showed that this compound could control the transport of ionic species in aqueous solutions through synthetic ion channels when exposed to UV light. This has implications for controlled release, sensing, and information processing applications (Ali et al., 2012).

Photophysical Properties

The aggregation properties of a similar compound, 4-(1-pyrene)butanoate, were quantitatively studied in aqueous media. This research explored both ground and excited-state aggregation, revealing significant insights into the compound's photophysical behavior. Such studies are crucial for developing advanced materials with specific optical properties (Jones & Vullev, 2001).

Electrochemical Fabrication

The electrochemical characterization and polymerization of pyrrole–pyrene led to the creation of a fluorescent polypyrrole film. This study provides valuable insights into the development of novel materials with potential applications in electronics and sensing technologies (Ding et al., 2008).

Drug Delivery Applications

Research has also been conducted on the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages for drug delivery purposes. This study demonstrates the potential of using such compounds in targeted cancer therapy, highlighting the versatility of 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate derivatives in biomedical applications (Mattsson et al., 2010).

Safety And Hazards

The compound is not for human or veterinary use . Further safety and hazard information was not found in the retrieved sources.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMDCCMCLUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150902
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

CAS RN

114932-60-4
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenebutyric acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Sadlowski, S Balderston, M Sandhu, R Hajian, C Liu… - Lab on a Chip, 2018 - pubs.rsc.org
Studies of heterochronic parabiosis, where two animals of different ages are joined surgically, provided proof-of-principle results that systemic proteins have broad age-specific effects …
Number of citations: 26 pubs.rsc.org
W Luo, MN Yousaf - Nanotechnology, 2011 - iopscience.iop.org
We report a strategy for tailoring and patterning carbon nanotubes (CNTs) for biospecific cell studies. We synthesized a new electroactive hydroquinone terminated pyrene molecule to …
Number of citations: 2 iopscience.iop.org
YP Subedi, P Roberts, M Grilley… - ACS Infectious …, 2019 - ACS Publications
Amphiphilic aminoglycosides have attracted interest due to their novel antifungal activities. A crucial but often neglected factor for drug development in academia is cost of production. …
Number of citations: 24 pubs.acs.org
W Luo - 2010 - search.proquest.com
The ability to precisely control the interactions between mammalian cells and materials at the molecular level is crucial to understanding the fundamental chemical nature of how the …
Number of citations: 3 search.proquest.com

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